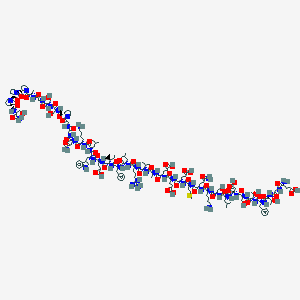
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a chemical compound with the molecular formula C9H12N2O2 . It has a molecular weight of 180.21 . The compound is in the form of a powder .
Synthesis Analysis
The synthesis of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate and its derivatives has been reported in the literature . In one method, diethyl oxalate reacts with acetophenone derivatives in the presence of sodium ethoxide to form substituted ethyl-2,4-dioxo-4-phenyl butanoate derivatives. These are then reacted with hydrazine hydrate in glacial acetic acid to yield the desired ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate .Molecular Structure Analysis
The InChI code for ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) . The canonical SMILES structure is CCOC(=O)C1=NNC(=C1)C2CC2 . Chemical Reactions Analysis
While specific chemical reactions involving ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate are not detailed in the search results, pyrazole derivatives are known to participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a powder . It has a molecular weight of 180.20 g/mol . The compound has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 3 . It has a rotatable bond count of 4 . The exact mass and monoisotopic mass are 180.089877630 g/mol .Wissenschaftliche Forschungsanwendungen
Research Chemical
Ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is a useful research chemical . It is used in various research applications and can be purchased in bulk quantities for extensive studies .
Pharmaceutical Testing
This compound is used in pharmaceutical testing . It serves as a reference standard for accurate results, ensuring the reliability of the tests .
Anti-Inflammatory Agents
One of the significant applications of ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate is its use in the synthesis of novel pyrazole derivatives as anti-inflammatory agents . These derivatives are designed to mitigate the side effects, mainly gastric irritation and gastric ulceration, associated with non-steroidal anti-inflammatory drugs .
Antibacterial Properties
The pyrazole scaffold, which includes ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, exhibits noteworthy antibacterial properties . This makes it a potential candidate for the development of new antibacterial drugs .
Anti-Cancer Applications
Compounds with the pyrazole scaffold, including ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have shown anti-cancer properties . This opens up possibilities for its use in cancer research and the development of new cancer therapies .
Analgesic Properties
The pyrazole scaffold has demonstrated analgesic properties . Therefore, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new pain relief medications .
Anticonvulsant Properties
Compounds with the pyrazole scaffold, including ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate, have shown anticonvulsant properties . This suggests potential applications in the treatment of epilepsy and other seizure disorders .
Herbicidal Applications
The pyrazole scaffold has herbicidal properties . Therefore, ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate could potentially be used in the development of new herbicides .
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O2/c1-2-13-9(12)8-5-7(10-11-8)6-3-4-6/h5-6H,2-4H2,1H3,(H,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGGSOGFJKVURE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1)C2CC2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70429022 |
Source


|
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
CAS RN |
133261-06-0 |
Source


|
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70429022 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | ethyl 5-cyclopropyl-1H-pyrazole-3-carboxylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














